molecular formula C16H14N4O2S B2945453 N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide CAS No. 922901-31-3

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

Cat. No. B2945453
CAS RN: 922901-31-3
M. Wt: 326.37
InChI Key: DONCMWKACQRZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide, commonly known as MTA, is a thiazole-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. MTA has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for various research applications.

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis and evaluation of derivatives related to the compound for their potential antimicrobial properties. For instance, new thiazolidin-4-one derivatives have been synthesized to determine their antimicrobial activity, showcasing the compound's application in battling bacterial and fungal infections. These compounds were tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans, indicating their broad-spectrum antimicrobial potential (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Activity

Another vital application is in the field of oncology, where derivatives of the compound have been evaluated for their anticancer properties. Research has shown the synthesis of 5-methyl-4-phenyl thiazole derivatives that exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, presenting a promising avenue for cancer treatment. These compounds have shown high selectivity and apoptosis-inducing capabilities, highlighting the compound's role in developing new anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Structure-Activity Relationship Studies

The compound also plays a crucial role in structure-activity relationship (SAR) studies, where variations in chemical structure are analyzed concerning their biological activity. For example, investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have examined various heterocyclic analogues, including those related to the compound, to improve metabolic stability and efficacy in cancer treatments. This research signifies the compound's utility in designing more effective therapeutic agents by understanding the relationship between chemical modifications and biological outcomes (Stec et al., 2011).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-10-23-16(17-11)18-14(21)9-20-15(22)8-7-13(19-20)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONCMWKACQRZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.